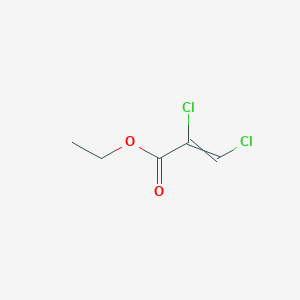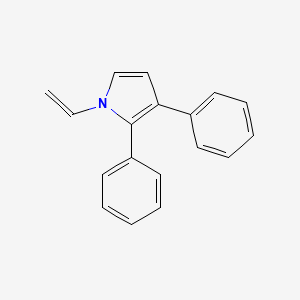![molecular formula C15H12F3NO2S B14623785 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide CAS No. 55251-20-2](/img/structure/B14623785.png)
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides These compounds are known for their unique chemical properties, including high thermal stability and strong electron-withdrawing capabilities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature. The product, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cycloaddition Reactions: It can undergo [2+3]-cycloaddition reactions with azides to form tetrazole derivatives.
Common Reagents and Conditions
Bromoacetonitrile: Used in the initial synthesis step.
Potassium Carbonate: Acts as a base in the reaction.
Tetrahydrofuran (THF): Commonly used as a solvent.
Major Products
The major products formed from these reactions include N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide and its tetrazole derivatives .
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with enhanced thermal stability and electronic properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide involves its strong electron-withdrawing capabilities, which can influence the reactivity of other functional groups in a molecule. This makes it a valuable reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure and also used in organic synthesis and materials science.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Another derivative with applications in organic synthesis.
Uniqueness
1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other trifluoromethanesulfonamide derivatives. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific research applications.
Propriétés
Numéro CAS |
55251-20-2 |
|---|---|
Formule moléculaire |
C15H12F3NO2S |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(10-13)19-22(20,21)15(16,17)18/h2-10,19H,1H2 |
Clé InChI |
FTRFYAXVXRZNTH-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


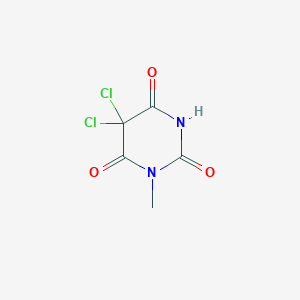
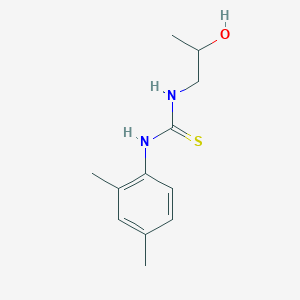
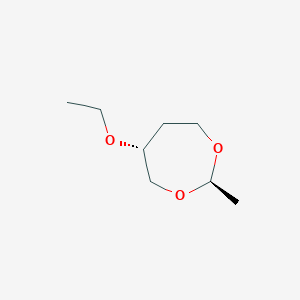
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
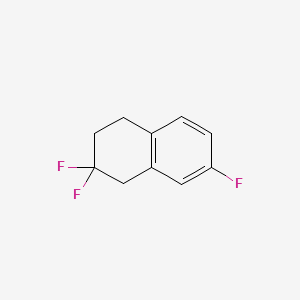
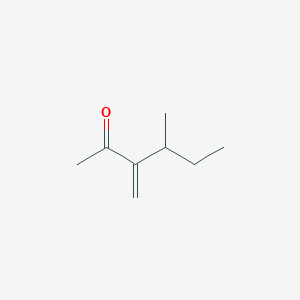
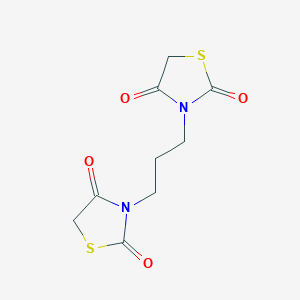

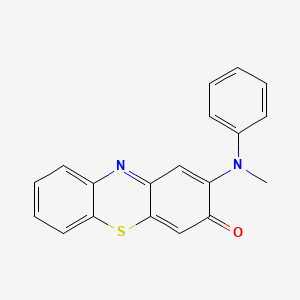
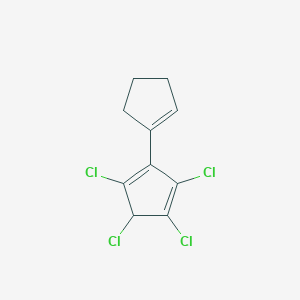
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
